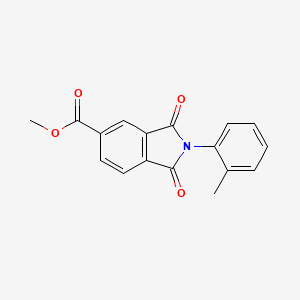![molecular formula C21H14Cl2N2O2S B11563060 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dichlorobenzamide](/img/structure/B11563060.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dichlorobenzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dichlorobenzamide typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aromatic aldehydes, followed by cyclization to form the benzothiazole ring . The reaction is usually carried out in ethanol as a solvent at elevated temperatures.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dichlorobenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dichlorobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as DprE1, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death. Additionally, the compound may interact with other proteins and pathways, contributing to its broad-spectrum biological activities.
Comparison with Similar Compounds
Similar Compounds
- N’-(1,3-benzothiazol-2-yl)-arylamides
- 2-arylbenzothiazoles
- 5-(benzothiazol-2-yl)-1-(4-substituted phenyl)-1H-tetrazoles
Uniqueness
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dichlorobenzamide stands out due to its unique combination of benzothiazole and dichlorobenzamide moieties. This structural feature enhances its biological activity and makes it a versatile compound for various applications. Its ability to inhibit specific enzymes and pathways, particularly in antimicrobial and anticancer research, highlights its potential as a lead compound for drug development.
Properties
Molecular Formula |
C21H14Cl2N2O2S |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C21H14Cl2N2O2S/c1-27-18-9-6-12(21-25-16-4-2-3-5-19(16)28-21)10-17(18)24-20(26)14-8-7-13(22)11-15(14)23/h2-11H,1H3,(H,24,26) |
InChI Key |
SNXOJSPVCJPREP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[({[3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B11562982.png)

![2-(benzylsulfanyl)-N'-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]propanehydrazide](/img/structure/B11562990.png)
![2-Chlorophenyl 4-[(E)-{[4-({4-[(E)-({4-[(2-chlorophenoxy)carbonyl]phenyl}methylidene)amino]phenyl}methyl)phenyl]imino}methyl]benzoate](/img/structure/B11562996.png)
![N-(4-methylphenyl)-4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]benzamide](/img/structure/B11563000.png)
![N'-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11563011.png)

![N-(5-chloro-2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11563024.png)
![N-(4-fluorophenyl)-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11563035.png)
![1-[4-(Decyloxy)phenyl]-3-(2,5-dimethylphenyl)urea](/img/structure/B11563040.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide](/img/structure/B11563050.png)
![4,4'-[oxybis(ethane-2,1-diyloxy)]bis(N'-dodecanoylbenzohydrazide)](/img/structure/B11563052.png)
![1-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetone](/img/structure/B11563057.png)
![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11563058.png)
